2,4,5-Trichlorophenetole

Physical Chemistry Analytical Chemistry Chemical Engineering

2,4,5-Trichlorophenetole (CAS 6851-44-1, molecular formula C8H7Cl3O, molecular weight 225.5 g/mol) is a chlorinated aromatic ether belonging to the trichlorophenetole isomer class. Characterized by chlorine substitutions at the 2, 4, and 5 positions on the benzene ring with an ethoxy group, this compound exists as a colorless to pale yellow liquid with low water solubility but high solubility in organic solvents.

Molecular Formula C8H7Cl3O
Molecular Weight 225.5 g/mol
CAS No. 6851-44-1
Cat. No. B15046015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-Trichlorophenetole
CAS6851-44-1
Molecular FormulaC8H7Cl3O
Molecular Weight225.5 g/mol
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1Cl)Cl)Cl
InChIInChI=1S/C8H7Cl3O/c1-2-12-8-4-6(10)5(9)3-7(8)11/h3-4H,2H2,1H3
InChIKeyXMLUZDBYNTZUSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,5-Trichlorophenetole (CAS 6851-44-1) Product Overview for Scientific Procurement


2,4,5-Trichlorophenetole (CAS 6851-44-1, molecular formula C8H7Cl3O, molecular weight 225.5 g/mol) is a chlorinated aromatic ether belonging to the trichlorophenetole isomer class [1]. Characterized by chlorine substitutions at the 2, 4, and 5 positions on the benzene ring with an ethoxy group, this compound exists as a colorless to pale yellow liquid with low water solubility but high solubility in organic solvents . It is primarily utilized as a chemical intermediate and building block in various research and industrial applications .

Why Generic Substitution Fails for 2,4,5-Trichlorophenetole: The Critical Role of Isomer Purity


Procurement of a generic 'trichlorophenetole' without precise isomer specification introduces significant experimental variability. The specific substitution pattern of chlorine atoms at the 2, 4, and 5 positions confers distinct physical, chemical, and biological properties compared to its closest analogs, such as 2,4,6-trichlorophenetole (CAS 23399-88-4) . These differences are not merely academic; they manifest as quantifiable variations in boiling point, vapor pressure, and reactivity that directly impact synthetic yields, analytical reproducibility, and end-use performance . Substituting one isomer for another can lead to failed syntheses, inaccurate analytical results, or inconsistent biological data, underscoring the need for precise chemical identity in research and industrial workflows.

Quantitative Evidence for 2,4,5-Trichlorophenetole Differentiation: A Procurement Guide


Comparative Physicochemical Profile: 2,4,5- vs. 2,4,6-Trichlorophenetole

2,4,5-Trichlorophenetole exhibits a higher boiling point and lower vapor pressure compared to its 2,4,6-isomer, indicating reduced volatility and distinct phase-change behavior crucial for separation processes .

Physical Chemistry Analytical Chemistry Chemical Engineering

Superior Synthetic Yield in Copolymer Systems via 2,4,5-Trichlorophenyl Acrylate

In free radical copolymerization with vinyl acetate, the monomer 2,4,5-trichlorophenyl acrylate (2,4,5-TCPA) demonstrates a higher yield of synthesis (92%) compared to the analogous 2,4,6-isomer (90%) [1]. This higher monomer yield can translate to more efficient polymer production.

Polymer Chemistry Materials Science Biomaterials

Defined Reactivity Ratio in Copolymerization with Vinyl Acetate

The reactivity ratios for the copolymerization of 2,4,5-trichlorophenyl acrylate (2,4,5-TCPA, r₁) with vinyl acetate (r₂) have been quantified as r₁=0.981 and r₂=0.035 [1]. This defines a specific kinetic profile for copolymer synthesis.

Polymer Science Materials Chemistry Kinetics

Key Application Scenarios for 2,4,5-Trichlorophenetole in Research and Industry


Precision Analytical Method Development and Validation

Use as a certified reference standard for HPLC and GC method development, where the distinct retention time and spectral profile of the 2,4,5-isomer (LogP 4.32) are essential for resolving complex mixtures and identifying trace contaminants [1]. The established separation method on Newcrom R1 columns provides a validated starting point for purity analysis and pharmacokinetic studies [1].

Synthesis of High-Yield Fungicidal Copolymers

Employ 2,4,5-trichlorophenyl acrylate (derived from 2,4,5-Trichlorophenetole) as the monomer of choice for synthesizing fungicidal copolymers with vinyl acetate, leveraging its 92% monomer synthesis yield and defined reactivity ratio (r₁=0.981) for predictable and efficient polymer production [2].

Advanced Polymer and Materials Research

Utilize 2,4,5-trichlorophenyl acrylate in fundamental copolymerization studies with N-vinyl-2-pyrrolidone or styrene to investigate structure-property relationships. The precisely determined reactivity ratios (e.g., r₁ = 0.17 with N-vinyl-2-pyrrolidone) provide a quantitative foundation for designing polymers with specific compositions and molecular weights [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4,5-Trichlorophenetole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.